N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide
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Overview
Description
(2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound characterized by the presence of a chlorinated phenyl group, a trifluoromethyl group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenyl and trifluoromethyl groups. The thiolane ring is then introduced through a series of reactions, including cyclization and oxidation. The final step involves the coupling of the thiolane ring with the chlorinated phenyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
(2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-AMINOPROPANAMIDE: Similar structure but lacks the thiolane ring.
(2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}BUTANAMIDE: Similar structure but with a butanamide group instead of propanamide.
Uniqueness
The presence of the thiolane ring and the specific arrangement of functional groups in (2S)-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H17ClF3N3O4S |
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Molecular Weight |
427.8 g/mol |
IUPAC Name |
(2S)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C15H17ClF3N3O4S/c1-8(20-14(24)22-10-4-5-27(25,26)7-10)13(23)21-9-2-3-12(16)11(6-9)15(17,18)19/h2-3,6,8,10H,4-5,7H2,1H3,(H,21,23)(H2,20,22,24)/t8-,10?/m0/s1 |
InChI Key |
MWRPQIUFVIWUKN-PEHGTWAWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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